3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
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Description
“3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate” is a complex organic compound. It contains a ureido group, a cyclohexyl group, a fluorophenyl group, and a dimethoxybenzyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H28FN3O5 . It likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring and the various functional groups attached to it .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ureido group could participate in condensation reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the fluorophenyl group could influence the compound’s polarity and reactivity .Scientific Research Applications
Synthetic Methods and Properties
- Carbamoyl Derivatives of Photolabile Benzoins : The study highlights the synthesis of carbamoyl derivatives, particularly of 3′,5′-dimethoxybenzoin, through a method suitable for secondary amines. These compounds, including variations similar to the queried chemical, exhibit controlled liberation of the amine upon photolysis, indicating potential applications in light-sensitive material synthesis and drug delivery systems (Papageorgiou & Corrie, 1997).
Photolabile Groups and Release Mechanisms
- Photogenerated Amines and Diamines for Thin Film Coatings : Research demonstrates the photogeneration of organic amines from alpha-dimethyl-3,5-dimethoxybenzyl carbamates, similar in structure to the queried compound, used in the development of novel curing systems for thin-film coatings. This suggests applications in creating responsive materials that alter properties upon light exposure (Fréchet & Cameron, 1991).
Applications in Medicinal Chemistry
- Cyclic (Alkyl)(Amino)Carbenes and Catalytic Activity : A study outlines the synthesis of stable spirocyclic (alkyl)(amino)carbenes, with the 2-methyl-substituted cyclohexenyl group providing steric protection, showcasing the efficiency of such compounds as ligands for transition metal-based catalysts. This opens avenues for their use in hydroamination and synthesis of nitrogen-containing heterocycles, implying a broader scope for medicinal chemistry and catalysis (Zeng et al., 2009).
Properties
IUPAC Name |
[3-[(3,4-dimethoxyphenyl)methylcarbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5/c1-30-20-11-6-15(12-21(20)31-2)14-25-22(28)26-18-4-3-5-19(13-18)32-23(29)27-17-9-7-16(24)8-10-17/h6-12,18-19H,3-5,13-14H2,1-2H3,(H,27,29)(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYPDZNKCUALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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